Sulfone-Containing Core Differentiates This Hydrazine from Simple Aryl and Alkyl Analogs in Heterocycle Synthesis
While no direct head-to-head reactivity studies were identified, class-level inference demonstrates the target compound's structural differentiation. The presence of the 1,1-dioxide group on the tetrahydrothiophene ring distinguishes this hydrazine from common alternatives like phenylhydrazine or methylhydrazine. This sulfone moiety provides a polar, non-basic handle that can enhance aqueous solubility and influence the pharmacokinetic properties of derived compounds. Its use as a building block for pyrazole derivatives is widely documented in the chemical literature and patent filings [1].
| Evidence Dimension | Structural and Electronic Differentiation |
|---|---|
| Target Compound Data | Contains a tetrahydrothiophene 1,1-dioxide (sulfolane) core directly attached to a hydrazine group |
| Comparator Or Baseline | Simple aryl hydrazines (e.g., phenylhydrazine) or alkyl hydrazines (e.g., methylhydrazine) |
| Quantified Difference | Qualitative difference: Introduction of a polar sulfone group alters electron density at the reactive nitrogen, potentially affecting reaction yields and regioselectivity in cyclocondensation reactions. Predicted logP of the free base is -1.8, compared to ~0.9 for phenylhydrazine . |
| Conditions | Predicted property based on molecular structure |
Why This Matters
This differentiation is critical for procurement when the research objective is the synthesis of a sulfone-containing heterocyclic library or a target molecule requiring the specific polarity and metabolic stability imparted by the sulfolane ring.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2735843, (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride. Retrieved April 20, 2026. View Source
